N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide
Description
N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a 1,1-dioxidoisothiazolidine moiety and a substituted phenyl ring. The 3,4-dimethoxybenzenesulfonamide moiety enhances solubility and metabolic stability, while the 4-chloro substituent on the phenyl ring may influence electronic and steric interactions in biological systems . The 1,1-dioxidoisothiazolidine ring introduces a sulfone group, which can modulate reactivity and tautomeric equilibria compared to non-oxidized analogs.
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O6S2/c1-25-16-7-5-13(11-17(16)26-2)28(23,24)19-12-4-6-14(18)15(10-12)20-8-3-9-27(20,21)22/h4-7,10-11,19H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOQIQLLHTUFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide is a synthetic compound belonging to the class of thiazolidine derivatives. Its unique structural features and functional groups suggest potential biological activities that are significant in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H18ClN3O5S, with a molecular weight of approximately 423.85 g/mol. The compound features:
- Chloro-substituted phenyl group
- Dioxidoisothiazolidin ring
- Dimethoxybenzenesulfonamide moiety
These components contribute to the compound's reactivity and biological interactions.
Biological Activity
This compound exhibits several notable biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structures have shown antimicrobial properties against various pathogens. The sulfonamide group is known for its antibacterial effects due to its ability to inhibit bacterial folic acid synthesis. Studies have demonstrated that modifications in the structure can enhance the antibacterial potency of sulfonamides.
Anticancer Properties
The compound's interaction with specific molecular targets may also confer anticancer properties. Thiazolidine derivatives have been investigated for their potential to induce apoptosis in cancer cells. In vitro studies suggest that the presence of the dioxidoisothiazolidin moiety may enhance cytotoxicity against certain cancer cell lines.
The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. It is hypothesized that the compound may interfere with cellular signaling pathways, leading to altered cellular responses. The exact pathways remain under investigation but could involve inhibition of key enzymes involved in metabolic processes.
Case Studies and Research Findings
Comparison with Similar Compounds
Key Structural Features:
- Core scaffold : The compound’s sulfonamide group is linked to a 3,4-dimethoxyphenyl ring, differentiating it from simpler benzenesulfonamides (e.g., tosyl derivatives).
- Substituted phenyl ring : The 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group introduces steric bulk and electronic effects due to the electron-withdrawing chlorine and sulfone groups.
- Tautomerism : Unlike thione-containing analogs (e.g., triazole-thiones in ), the 1,1-dioxidoisothiazolidine ring avoids tautomeric equilibria, stabilizing the sulfone form .
Comparison Table: Structural Analogues
Physicochemical Properties
Spectral Data:
IR Spectroscopy :
- The absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms the sulfone’s stability, contrasting with thiol tautomers in triazole-thiones (e.g., compounds [7–9] in ) .
- νC=S bands (1247–1255 cm⁻¹) in triazole-thiones are absent here due to the oxidized sulfone group.
- νNH vibrations (3278–3414 cm⁻¹) align with sulfonamide NH groups, similar to hydrazinecarbothioamides in .
- 1H-NMR/13C-NMR: Methoxy groups (3,4-dimethoxy) would exhibit singlet peaks at ~3.8–4.0 ppm (1H) and 55–60 ppm (13C). The 1,1-dioxidoisothiazolidine ring’s protons are expected to resonate downfield (~3.5–4.5 ppm) due to electron-withdrawing sulfone effects, differing from non-sulfonated isothiazolidines.
Thermal Stability:
- While direct melting point data for the target compound is unavailable, analogs like Example 53 () exhibit MP = 175–178°C, suggesting that sulfonamides with fluorinated aromatic systems have moderate thermal stability. The target’s methoxy groups may lower its MP compared to halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
